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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing

primer design for long non-coding RNA (lncRNA) quantitative polymerase chain reaction

(qPCR) experiments.

Frequently Asked Questions (FAQs)
Q1: What are the key considerations for designing specific and efficient primers for lncRNA

qPCR?

A1: Designing effective primers for lncRNA quantification requires careful attention to several

factors to ensure specificity and efficiency. Key considerations include:

Primer Length: Primers should typically be between 18 and 25 nucleotides long.[1] This

length is optimal for specific binding to the target sequence while minimizing the risk of

secondary structures.[1]

Melting Temperature (Tm): The ideal Tm for qPCR primers is between 58°C and 60°C, and

the Tm of the forward and reverse primers should be similar to ensure they anneal at the

same temperature.[1]

GC Content: Aim for a GC content between 40% and 60% for stable primer binding.[1][2]
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Amplicon Size: For optimal qPCR efficiency, the target amplicon size should be between 70

and 200 base pairs.[3]

Avoiding Secondary Structures: Primers should be designed to avoid hairpins, self-dimers,

and cross-dimers, which can interfere with the PCR reaction.[1]

Specificity: To avoid amplifying genomic DNA, it is recommended to design primers that span

exon-exon junctions.[1]

Q2: How can I avoid amplifying contaminating genomic DNA (gDNA)?

A2: Amplification of gDNA is a common issue in qPCR experiments. To prevent this, consider

the following strategies:

DNase Treatment: Treat RNA samples with DNase I to remove any contaminating gDNA

before reverse transcription.

Primer Design: Design primers that span an exon-exon junction. This ensures that the

primers will only amplify cDNA synthesized from spliced mRNA, not from unspliced gDNA.

No-Reverse Transcription (NRT) Control: Always include an NRT control in your

experiments. This control contains all the reaction components except for the reverse

transcriptase. Amplification in the NRT control indicates the presence of gDNA

contamination.[4]

Q3: My lncRNA has very low expression. How can I optimize my qPCR experiment to detect it?

A3: Detecting low-abundance lncRNAs can be challenging. Here are some optimization

strategies:

Increase Template Amount: Increase the amount of cDNA template in your qPCR reaction.

Preamplification: Consider a preamplification step to enrich for the target lncRNA before

qPCR.

Optimize Primer Concentration: Titrate the primer concentrations to find the optimal

concentration for your specific target.
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Use a High-Efficiency Reverse Transcriptase: Choose a reverse transcriptase with high

efficiency to maximize the yield of cDNA from your RNA sample.
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Problem Possible Cause Recommended Solution

No amplification or very late Ct

values
Inefficient primer design

Re-design primers following

the guidelines in the FAQs.

Ensure primers have optimal

Tm and GC content and are

free of secondary structures.

Low lncRNA expression

Increase the amount of

template cDNA. Consider a

preamplification step for your

target.[5]

Poor RNA quality

Assess RNA integrity using a

Bioanalyzer or gel

electrophoresis. Use high-

quality, intact RNA for cDNA

synthesis.

Inefficient reverse transcription

Use a high-quality reverse

transcriptase and optimize the

reaction conditions.

Non-specific amplification

(multiple peaks in melt curve

analysis)

Primers are not specific

Perform a BLAST search to

check for potential off-target

binding sites. Re-design

primers to a more unique

region of the lncRNA.

Genomic DNA contamination

Treat RNA with DNase I and

include an NRT control. Design

primers spanning exon-exon

junctions.[4]

Primer-dimer formation

Optimize primer concentration

and annealing temperature.

Re-design primers to minimize

self-complementarity.

High variability between

technical replicates

Pipetting errors Ensure accurate and

consistent pipetting. Prepare a
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master mix to minimize well-to-

well variation.[6]

Poorly mixed reagents
Thoroughly mix all reagents

before setting up the reaction.

Low target expression

For very low abundance

targets, stochastic effects

during amplification can lead to

higher variability. Increase the

template amount if possible.

Experimental Protocols
Detailed Protocol for lncRNA qPCR
This protocol outlines the key steps for quantifying lncRNA expression using a two-step RT-

qPCR approach.

1. RNA Isolation and Quality Control:

Isolate total RNA from cells or tissues using a reputable RNA isolation kit, following the

manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by

running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

2. DNase Treatment and Reverse Transcription (RT):

Treat 1 µg of total RNA with DNase I to remove any contaminating gDNA.

Synthesize cDNA using a reverse transcription kit with a mix of random hexamers and

oligo(dT) primers to ensure comprehensive reverse transcription of all RNA species,

including lncRNAs.[7]

Include a no-reverse transcription (NRT) control for each RNA sample.[4]

3. qPCR Reaction Setup:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.cd-genomics.com/workflow-of-lncrna-sequencing-and-its-data-analysis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8314425/
https://www.qiagen.com/md/resources/download.aspx?id=2e3e8076-e718-41bb-8cc7-0b08480fd433&lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a qPCR master mix containing SYBR Green master mix, forward primer, reverse

primer, and nuclease-free water.

Add the cDNA template to each well of a qPCR plate.

Include a no-template control (NTC) to check for contamination in the reagents.

Run the qPCR plate on a real-time PCR instrument with the appropriate cycling conditions. A

typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation

and annealing/extension.[7]

4. Data Analysis:

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative

expression of the lncRNA of interest.[8]

Normalize the expression of the target lncRNA to a stable endogenous control gene (e.g.,

GAPDH, ACTB).

The fold change in expression is calculated as 2-ΔΔCt.[8]

Quantitative Data Presentation
Table 1: Relative Quantification of lncRNA-X in Response to Treatment
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Visualizations
Experimental Workflow for lncRNA qPCR
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Caption: A streamlined workflow for lncRNA quantification by RT-qPCR.
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Caption: MALAT1's role in the Wnt/β-catenin signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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